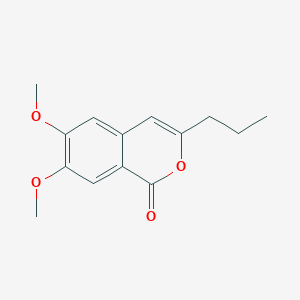
1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of methoxy groups at positions 6 and 7, along with a propyl group at position 3, distinguishes it from other benzopyran derivatives .
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic precursors with propyl-substituted reagents under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Scientific Research Applications
1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- can be compared with other similar compounds, such as:
6,7-Dimethoxy-2,2-dimethyl-2H-benzopyran: This compound has similar methoxy substitutions but differs in the presence of dimethyl groups instead of a propyl group.
5,7-Dimethoxy-2H-1-benzopyran-2-one: This compound has methoxy groups at different positions and lacks the propyl substitution. The uniqueness of 1H-2-Benzopyran-1-one, 6,7-dimethoxy-3-propyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
173414-65-8 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6,7-dimethoxy-3-propylisochromen-1-one |
InChI |
InChI=1S/C14H16O4/c1-4-5-10-6-9-7-12(16-2)13(17-3)8-11(9)14(15)18-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
IMMHGQJHZJUHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC(=C(C=C2C(=O)O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


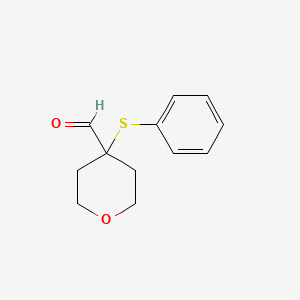
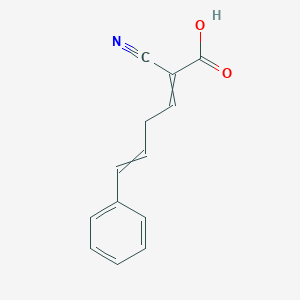
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)
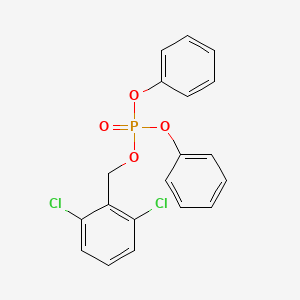
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
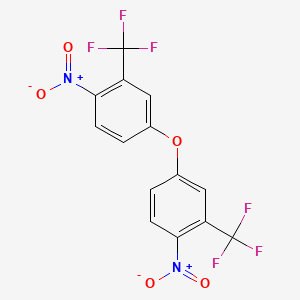
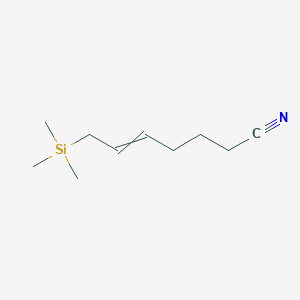
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)


